D-Norpropoxyphene maleate salt
Description
Historical Context of Research on Propoxyphene and its Metabolites
Research into propoxyphene dates back to its introduction as an analgesic in 1957. researchgate.net Propoxyphene is structurally similar to methadone and was prescribed for mild to moderate pain relief. oup.comdrugbank.com The primary route of metabolism for propoxyphene is through N-demethylation in the liver, a process mediated by the cytochrome P450 enzyme CYP3A4, which results in the formation of norpropoxyphene (B1213060). drugbank.come-lactancia.orgmedsafe.govt.nz
Norpropoxyphene itself has a longer elimination half-life (30-36 hours) compared to its parent compound, propoxyphene (6-12 hours), leading to its accumulation in the body with repeated administration. wikipedia.orgfda.gov Early research focused on understanding the metabolic pathways of propoxyphene and the pharmacological activities of its metabolites. oup.commedsafe.govt.nz It was discovered that norpropoxyphene possesses weaker analgesic effects than propoxyphene but exhibits significant other biological activities. wikipedia.org Concerns over the cardiotoxicity associated with norpropoxyphene, which are not reversed by opioid antagonists like naloxone, became a major focus of later research and ultimately contributed to the withdrawal of propoxyphene from markets in Europe and the United States. wikipedia.orgdrugbank.comwikipedia.org
Significance of Stereoisomeric Forms in Ligand-Receptor Interactions and Biological Systems
The concept of stereochemistry is fundamental to understanding the pharmacological effects of propoxyphene and its metabolites. Propoxyphene has two chiral centers, resulting in four possible stereoisomers. chiralpedia.com The differential effects of these stereoisomers highlight the stereospecific nature of drug-receptor interactions. ntu.edu.sgijpsr.com
The dextro-isomer of propoxyphene, dextropropoxyphene, is responsible for the analgesic effects through its action as a mu-opioid receptor agonist. ntu.edu.sgnih.gov In contrast, the levo-isomer, levopropoxyphene (B1675174), has limited analgesic activity but functions as an antitussive (cough suppressant). ntu.edu.sgnih.gov This demonstrates how different spatial arrangements of the same molecule can lead to distinct pharmacological outcomes.
The stereoselective interaction with biological macromolecules is a common phenomenon. plos.org For a drug to elicit a specific response, it must bind to its receptor in a precise orientation, often involving a three-point interaction. ijpsr.com The different three-dimensional structures of enantiomers mean that only one may fit correctly into the receptor's binding site to produce the intended effect, while the other may be inactive or interact with different receptors, leading to different or adverse effects. ijpsr.com In the case of propoxyphene, dextropropoxyphene is the active analgesic, while levopropoxyphene is an antitussive agent. plos.org
Norpropoxyphene, the primary metabolite, also exists in stereoisomeric forms. D-norpropoxyphene is the metabolite of dextropropoxyphene. nih.gov Research has shown that both propoxyphene and norpropoxyphene act as potent blockers of cardiac sodium and potassium channels. wikipedia.orgwikipedia.orgfda.gov In vitro studies have indicated that norpropoxyphene is approximately twice as potent as propoxyphene in inhibiting sodium channels. fda.govfda.gov This non-opioid, local anesthetic-like effect is believed to be responsible for the cardiotoxicity observed, which includes decreased heart rate and contractility. wikipedia.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
but-2-enedioic acid;[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQPFYNZJNOOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38910-73-5 | |
| Record name | D-Norpropoxyphene maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Derivatization of D Norpropoxyphene
Stereoselective Synthesis Strategies for D-Norpropoxyphene
The biological activity of propoxyphene and its metabolites is highly dependent on their three-dimensional structure, making stereoselective synthesis paramount. The desired α-d-isomer of propoxyphene is the active analgesic, and consequently, its metabolite D-norpropoxyphene requires synthesis pathways that preserve or establish this specific stereochemistry. google.com
A critical step in the stereoselective synthesis of D-propoxyphene, and by extension D-norpropoxyphene, is the resolution of a key racemic precursor, β-dimethylamino-α-methylpropiophenone. google.com This process separates the desired enantiomer, which is essential for producing the correct final stereoisomer.
A widely adopted method involves the crystallization of diastereomeric salts formed between the racemic amino ketone and a chiral resolving agent. google.comgoogle.com Specifically, dibenzoyl tartaric acid is used to selectively precipitate the salt of one enantiomer from a solution, typically acetone. google.comgoogle.com The use of dibenzoyl-(-)-tartaric acid yields the salt of the (-)-β-dimethylamino-α-methylpropiophenone isomer. google.comgoogle.com
Once the desired optically active amino ketone is isolated and liberated from its salt, it serves as the starting material for subsequent stereospecific reactions. google.comgoogle.com A Grignard reaction with benzylmagnesium chloride is performed on this chiral precursor, leading to the formation of the corresponding amino alcohol, α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene), with the correct stereochemistry. google.com This carbinol is the direct precursor to α-d-propoxyphene. google.com The final step to obtain D-propoxyphene involves acylation of the hydroxyl group. google.comgoogle.com D-norpropoxyphene can then be obtained through N-demethylation of the synthesized D-propoxyphene.
| Strategy | Description | Key Reagents | Outcome |
| Diastereomeric Salt Resolution | Separation of a racemic amino ketone precursor through fractional crystallization. google.comgoogle.com | Racemic β-dimethylamino-α-methylpropiophenone, Dibenzoyl-(-)-tartaric acid, Acetone. google.comgoogle.com | Isolation of the optically active (-)-amino ketone isomer. google.comgoogle.com |
| Stereospecific Grignard Reaction | Reaction of the chiral ketone with a Grignard reagent to form the chiral alcohol precursor. google.com | (-)-β-dimethylamino-α-methylpropiophenone, Benzylmagnesium chloride. google.com | Formation of the (+) or (d) isomer of the carbinol precursor (d-oxyphene). google.com |
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations, which can be difficult to achieve with traditional chemical methods. monash.edusemanticscholar.org This approach combines enzymatic reactions with conventional organic synthesis to create efficient and environmentally benign pathways to complex molecules. semanticscholar.orgsemanticscholar.org Biocatalysis, the use of natural catalysts like enzymes, offers exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. semanticscholar.org
While specific literature detailing the chemoenzymatic synthesis of D-norpropoxyphene is scarce, the principles can be applied to produce its precursors and analogs. Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to chiral alcohols. semanticscholar.org A potential biocatalytic approach to a key precursor of D-norpropoxyphene could involve the enzymatic reduction of an appropriate propiophenone (B1677668) derivative to establish the required stereocenter of the carbinol intermediate.
Furthermore, enzymes like transaminases could be employed to synthesize chiral amines, which are fundamental building blocks for many pharmaceutical compounds. researchgate.net The development of multi-enzyme cascades, where several enzymatic steps are performed in a single pot, offers a highly efficient methodology for converting simple starting materials into complex chiral molecules like amino alcohols, which share structural motifs with norpropoxyphene (B1213060). researchgate.net These biocatalytic routes could provide sustainable alternatives for producing norpropoxyphene analogs for research and development. nih.gov
Synthesis of Labeled D-Norpropoxyphene for Isotopic Tracing and Analytical Reference Standards
Isotopically labeled compounds are indispensable tools in analytical chemistry and metabolic research. nih.gov The synthesis of D-norpropoxyphene containing stable isotopes, such as deuterium (B1214612) (²H or D), is crucial for its use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov
Deuterium-labeled D-norpropoxyphene, such as (+)-Norpropoxyphene-d₅, is commercially available as an analytical reference standard. caymanchem.comcerilliant.com In this standard, five hydrogen atoms on one of the phenyl rings are replaced with deuterium. caymanchem.com When used as an internal standard, a known amount of the labeled compound is added to a biological sample (e.g., urine or plasma) before processing. caymanchem.com Because the labeled standard is chemically identical to the unlabeled analyte, it behaves similarly during extraction and analysis, correcting for any sample loss. nih.gov However, it is distinguishable by its higher mass in the mass spectrometer, allowing for precise quantification of the target analyte, D-norpropoxyphene. nih.govnih.gov
The synthesis of these labeled standards involves incorporating deuterium into one of the precursors during the synthetic route. This is often achieved by using a deuterated starting material, such as deuterated benzene, in the early stages of the synthesis. These labeled standards are critical for forensic and toxicology applications, ensuring the accuracy and reliability of analytical results. caymanchem.comsigmaaldrich.com
| Labeled Compound | Formula | Application | Purpose |
| (+)-Norpropoxyphene-d₅ (maleate) | C₂₁H₂₂D₅NO₂ • C₄H₄O₄ caymanchem.com | Analytical Reference Standard caymanchem.com | Internal standard for quantification of norpropoxyphene by GC-MS or LC-MS. caymanchem.com |
Derivatization Techniques for Structure-Activity Relationship (SAR) Probes and Immunoassay Development
Chemical derivatization of D-norpropoxyphene is performed to create molecules for two primary purposes: to probe structure-activity relationships (SAR) and to develop immunoassays for its detection. nih.govnih.gov
For immunoassay development, the target molecule (norpropoxyphene) must be made immunogenic, meaning it must be capable of eliciting an antibody response. nih.gov Small molecules like norpropoxyphene are haptens and are not immunogenic on their own. To achieve this, they are chemically modified by introducing a spacer arm or tether, which is then covalently attached to a large carrier protein, such as Bovine Thyroglobulin (BTG). nih.govacs.org
One synthetic strategy involves the N-alkylation of norpropoxyphene with a reagent like ethyl 4-bromobutyrate, followed by saponification to yield a carboxylic acid derivative. acs.org A more direct, high-yield approach is a reductive amination procedure to introduce a butanoic acid tether. acs.org This acid is then activated, for example, as an N-hydroxysuccinimide (NHS) ester. acs.org This activated hapten readily reacts with the amine groups on the surface of the carrier protein to form a stable immunogen. nih.govacs.org
This immunogen is then used to generate antibodies that can specifically recognize propoxyphene and its metabolites, including norpropoxyphene. nih.govacs.org These antibodies are the key component in developing immunoassays, such as the Kinetic Interaction of Microparticles in Solution (KIMS) assay, for rapid screening of these compounds in urine samples. nih.govthermofisher.com
The derivatives created for immunogen synthesis can also serve as probes for SAR studies. By systematically modifying different parts of the norpropoxyphene molecule—such as the length and nature of the tether, or substituents on the phenyl rings—researchers can investigate how these structural changes affect the molecule's binding affinity to the antibody. nih.gov This information is crucial for optimizing the sensitivity and specificity of the immunoassay. nih.govacs.org
| Derivative Type | Synthetic Approach | Purpose | Resulting Product |
| Propoxyphene Hapten | Reductive amination of norpropoxyphene to introduce a butanoic acid tether. acs.org | Intermediate for immunogen synthesis. acs.org | Carboxylic acid derivative of norpropoxyphene. acs.org |
| Activated Hapten | Reaction of the hapten with N-hydroxysuccinimide (NHS). acs.org | To create a reactive species for protein conjugation. acs.org | Propoxyphene NHS ester. acs.org |
| Propoxyphene Immunogen | Conjugation of the activated hapten to a carrier protein. nih.govacs.org | To generate an antibody response in an animal host. nih.govacs.org | Propoxyphene-Bovine Thyroglobulin (BTG) conjugate. nih.govacs.org |
Molecular and Cellular Pharmacodynamics of D Norpropoxyphene
In Vitro Receptor Binding Profiles and Ligand-Receptor Kinetics
D-norpropoxyphene is recognized as an active opioid metabolite, though its analgesic potency is considerably less than that of its parent compound, D-propoxyphene. wikipedia.orghmdb.ca The parent drug is known to be a selective agonist at the mu-opioid receptor (MOR), with much lower affinity for the kappa (KOR) and delta (DOR) opioid receptors. nih.gov As a metabolite, D-norpropoxyphene is also categorized as an opioid receptor ligand. medchemexpress.com Its weaker analgesic effect suggests it functions as a weak MOR agonist. However, specific in vitro binding affinity data (Ki values) for D-norpropoxyphene at the individual opioid receptor subtypes (mu, delta, and kappa) are not extensively documented in the scientific literature, precluding a detailed quantitative comparison.
Table 1: Qualitative Opioid Receptor Interaction Profile of D-Norpropoxyphene This table is based on the compound's classification as a weaker analgesic metabolite of a known mu-opioid agonist.
| Receptor Subtype | Interaction Type | Relative Affinity/Potency | Supporting Evidence |
|---|---|---|---|
| Mu (μ) | Agonist | Weaker than D-propoxyphene | Classified as an opioid metabolite with weaker analgesic effects than its parent compound. wikipedia.orghmdb.ca |
| Delta (δ) | Not well characterized | Presumed low | Parent compound shows low affinity. nih.gov |
| Kappa (κ) | Not well characterized | Presumed low | Parent compound shows low affinity. nih.gov |
A defining characteristic of D-norpropoxyphene's pharmacodynamic profile is its significant activity at non-opioid targets, particularly voltage-gated ion channels. This activity is distinct from its opioid effects and is primarily linked to its toxicological profile.
D-norpropoxyphene is a potent blocker of both sodium and potassium channels, especially within cardiac tissue. wikipedia.orghmdb.ca This ion channel blockade can prolong intracardiac conduction time. wikipedia.org Specifically, research has implicated its interaction with several potassium channels, including KCNH2 (hERG), KCNA1, and the inwardly rectifying KCNJ3/KCNJ6 channels, as well as voltage-gated sodium channels (e.g., SCN5A), in modulating sodium currents. clinpgx.org These actions are believed to be the underlying mechanism for the cardiotoxicity associated with the parent drug, D-propoxyphene. clinpgx.orgwikipedia.org
Table 2: Non-Opioid and Ion Channel Interactions of D-Norpropoxyphene
| Target | Effect | Cellular Consequence | Associated Channels |
|---|---|---|---|
| Voltage-Gated Sodium Channels | Blockade | Reduced sodium current | SCN5A, SCN1B, SCN2B, SCN4B clinpgx.org |
| Voltage-Gated Potassium Channels | Blockade | Reduced potassium current | KCNH2, KCNA1, KCNJ3, KCNJ6 clinpgx.org |
| NMDA Receptor | Antagonism (Inferred from parent drug) | Inhibition of glutamate-mediated excitation | N/A clinpgx.orgpainphysicianjournal.com |
Intracellular Signaling Pathway Modulation
As a mu-opioid receptor agonist, D-norpropoxyphene is expected to trigger intracellular signaling cascades typical of this receptor class, which are members of the G-protein coupled receptor (GPCR) superfamily. medchemexpress.comnih.gov
The activation of mu-opioid receptors by an agonist like D-norpropoxyphene initiates a conformational change in the receptor, allowing it to couple with and activate intracellular heterotrimeric G-proteins, specifically those of the Gi/o family. nih.gov This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then act as downstream effectors, modulating the activity of various enzymes and ion channels. frontiersin.org
Enzyme Interactions and Modulation in Cellular Systems
In addition to being a product of enzymatic metabolism, D-norpropoxyphene has been shown to directly interact with and modulate the activity of key metabolic enzymes. Its primary interactions are with the cytochrome P450 (CYP) family of enzymes.
Research indicates that D-norpropoxyphene acts as a mechanism-based, or irreversible, inhibitor of CYP3A enzymes in human liver microsomes, with specific activity against CYP3A4 and CYP3A5. iu.eduiu.edu This inhibition occurs when the metabolite binds to the enzyme during its own potential metabolism, rendering the enzyme nonfunctional. iu.edu The irreversible inhibition constant (Ki) for this interaction is reportedly above the typical therapeutic blood concentrations achieved after single doses of D-propoxyphene, but may become clinically relevant in scenarios involving repeated high doses of the parent drug. iu.edu
Table 3: Enzyme Interactions of D-Norpropoxyphene
| Enzyme | Interaction Type | Significance |
|---|---|---|
| CYP3A4 | Mechanism-based (Irreversible) Inhibitor iu.eduiu.edu | Potential for drug-drug interactions, particularly with chronic or high-dose use of the parent compound. iu.edu |
| CYP3A5 | Mechanism-based (Irreversible) Inhibitor iu.edu | Contributes to the overall inhibition of the CYP3A subfamily. |
Cellular Permeability and Transport Mechanisms (Uptime and Efflux) of D-Norpropoxyphene
The movement of D-norpropoxyphene, the primary active metabolite of dextropropoxyphene, across cellular membranes is a critical determinant of its pharmacological and toxicological profile. This process is governed by a combination of passive diffusion and potential interactions with active transport proteins. While direct experimental studies exclusively focused on the cellular permeability of D-norpropoxyphene maleate (B1232345) are limited, its physicochemical properties and the transport mechanisms of structurally related opioids provide a strong basis for understanding its cellular uptake and efflux.
Passive Diffusion
The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is largely dependent on its lipophilicity, size, and charge. D-norpropoxyphene is a lipophilic molecule, a characteristic that generally favors passive diffusion. The predicted partition coefficient (logP), a measure of lipophilicity, for norpropoxyphene (B1213060) is approximately 4.45 to 4.52. hmdb.ca This high logP value indicates a strong preference for lipid environments over aqueous ones, suggesting that D-norpropoxyphene can readily partition into and move across the lipid-rich cell membranes.
This passive uptake is a crucial first step for the compound to reach intracellular targets. The uncharged form of the molecule is more likely to diffuse across the membrane down its concentration gradient. Given its chemical structure, D-norpropoxyphene is expected to exist in both charged and uncharged forms at physiological pH, with the uncharged form being essential for passive permeation.
| Property | Predicted Value | Source |
|---|---|---|
| Water Solubility | 0.0018 g/L | ALOGPS hmdb.ca |
| logP | 4.45 | ALOGPS hmdb.ca |
| logP | 4.52 | ChemAxon hmdb.ca |
| pKa (Strongest Basic) | 10.17 | ChemAxon hmdb.ca |
Efflux Mechanisms
While passive diffusion allows D-norpropoxyphene to enter cells, active efflux transporters can pump it back out, thereby limiting its intracellular concentration and activity. A key family of efflux transporters implicated in the transport of many xenobiotics, including a wide range of opioids, is the ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). mdpi.com
There is indirect evidence to suggest that norpropoxyphene may be a substrate for P-gp. For instance, studies have shown that norpropoxyphene does not penetrate the blood-brain barrier (BBB) as readily as its parent compound, dextropropoxyphene. The BBB is known to have high expression levels of P-gp, which actively removes substrates from the brain endothelial cells back into the bloodstream. mdpi.com The lower central nervous system penetration of norpropoxyphene, despite its lipophilicity which would favor entry, is consistent with it being actively effluxed by P-gp at the BBB.
Uptake Mechanisms
While passive diffusion is likely the primary route of cellular entry for D-norpropoxyphene, the involvement of carrier-mediated uptake transporters cannot be entirely ruled out, although direct evidence is lacking. Uptake transporters, such as the organic anion-transporting polypeptides (OATPs), are responsible for the cellular uptake of a variety of drugs. However, these transporters typically handle more hydrophilic and often anionic compounds. Given the cationic nature and high lipophilicity of D-norpropoxyphene, it is less likely to be a significant substrate for transporters like OATPs.
Further research, potentially utilizing in vitro models such as Caco-2 or MDCK cell lines transfected with specific transporters, would be necessary to definitively characterize the active transport mechanisms involved in the cellular permeability of D-norpropoxyphene. creative-bioarray.comnih.gov Such studies could quantify the apparent permeability coefficient (Papp) and the efflux ratio, providing direct evidence for its interaction with transporters like P-gp.
| Transport Mechanism | Involvement of D-Norpropoxyphene | Evidence/Rationale |
|---|---|---|
| Passive Diffusion (Uptake) | Highly Likely | High predicted logP value (4.45-4.52) indicating significant lipophilicity. hmdb.ca |
| P-glycoprotein (P-gp) Mediated Efflux | Probable | Indirect evidence from limited blood-brain barrier penetration despite high lipophilicity; many other opioids are known P-gp substrates. mdpi.com |
| OATP-mediated Uptake | Unlikely | D-Norpropoxyphene is a lipophilic cation, whereas OATPs primarily transport more hydrophilic and often anionic compounds. |
Enzymatic Metabolism and Biotransformation Pathways of D Norpropoxyphene
Identification of Phase I and Phase II Metabolic Pathways
The metabolic journey of D-Norpropoxyphene is intrinsically linked to its parent compound, dextropropoxyphene. The primary route of metabolism for dextropropoxyphene is N-demethylation, a Phase I reaction, which results in the formation of D-Norpropoxyphene (nordextropropoxyphene).
Phase I Pathways: Phase I metabolism involves the introduction or exposure of functional groups on the substrate molecule, typically making it more polar. For propoxyphene and its metabolites, several Phase I reactions have been identified across various species:
N-demethylation: This is the principal pathway leading to the formation of norpropoxyphene (B1213060) from dextropropoxyphene.
Hydroxylation: The aromatic ring of the molecule can undergo hydroxylation, adding a hydroxyl group.
Ester Hydrolysis: The ester linkage in the propoxyphene structure can be cleaved by hydrolysis.
Cyclization: A metabolite formed from the cyclization and dehydration of dinorpropoxyphene (a further N-demethylated product) has also been identified.
Phase II Pathways: Following Phase I reactions, the modified compounds often undergo Phase II metabolism, where an endogenous molecule is attached to the substrate, a process known as conjugation. This reaction significantly increases the water solubility of the metabolite, preparing it for excretion. For propoxyphene metabolites, these products may be excreted as a mixture of free and conjugated forms. The most common conjugation reactions include glucuronidation, sulfation, and acetylation. N-acetylated products of propoxyphene metabolism have been identified in several species.
Characterization of Cytochrome P450 Isoenzymes Involved in Biotransformation
The Cytochrome P450 (CYP) superfamily of enzymes are the primary catalysts for Phase I oxidative reactions. Research has focused on identifying the specific CYP isoenzymes responsible for the N-demethylation of dextropropoxyphene to its major metabolite, norpropoxyphene.
CYP3A4: In vitro studies using human liver microsomes have definitively shown that CYP3A4 is the major enzyme catalyzing the N-demethylation of dextropropoxyphene to form nordextropropoxyphene. This isoenzyme is one of the most abundant and important P450s in the human liver, responsible for the metabolism of a vast number of drugs. The formation of norpropoxyphene in vitro was found to be catalyzed predominantly by CYP3A4.
CYP2D6: The involvement of another major drug-metabolizing enzyme, CYP2D6, has also been investigated. However, studies concluded there was no apparent difference in the pharmacokinetics of dextropropoxyphene and norpropoxyphene in subjects with different genetic expressions of CYP2D6, indicating a lack of significant involvement of this enzyme in the N-demethylation pathway.
The rate-limiting step in the metabolism of dextropropoxyphene is therefore highly dependent on the activity of CYP3A4.
Glucuronidation and Other Conjugation Pathways
Phase II conjugation reactions are essential for detoxifying and facilitating the excretion of metabolites. Glucuronidation is one of the most significant and widespread Phase II pathways.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated from the body via urine or bile. While specific glucuronides of norpropoxyphene are not extensively detailed in the provided literature, it is established that propoxyphene metabolites can exist as conjugates, and glucuronidation is a primary mechanism for such conjugations.
Other Conjugation Pathways: Besides glucuronidation, other Phase II reactions contribute to the biotransformation of drug metabolites.
Acetylation: This pathway involves the transfer of an acetyl group. N-acetylated metabolites of propoxyphene have been identified, indicating that acetylation is a relevant biotransformation route for this class of compounds.
Sulfation: This involves the transfer of a sulfonate group and, like glucuronidation, increases the polarity of the substrate.
Glutathione Conjugation: This pathway is crucial for detoxifying reactive electrophilic metabolites.
In Vitro Metabolic Stability and Metabolite Identification in Biological Matrices
The study of metabolic stability and the identification of metabolites in biological samples are crucial for understanding the disposition of a compound.
In Vitro Studies: In vitro systems, particularly human liver microsomes, are standard tools for studying drug metabolism. These preparations contain a high concentration of CYP450 enzymes and are used to determine metabolic pathways and stability. For instance, the intrinsic clearance (Cl(int)) and Michaelis-Menten constant (Km) for the formation of nordextropropoxyphene from dextropropoxyphene have been determined using such systems. One study reported a Km of 179 +/- 74 µM and a Cl(int) of 0.41 +/- 0.26 ml mg⁻¹h⁻¹ in microsomes from CYP2D6 extensive metabolizers.
Metabolite Identification in Biological Matrices: D-Norpropoxyphene, as the major metabolite of dextropropoxyphene, has been extensively quantified in various biological samples.
Blood, Plasma, and Tissues: Norpropoxyphene is readily detected in blood, liver, and brain tissue following administration of the parent drug. In many cases, the concentration of norpropoxyphene in the blood can exceed that of the parent compound, propoxyphene.
Urine: Norpropoxyphene is excreted in the urine. Interestingly, studies using liquid chromatography-tandem mass spectrometry have identified an unstable dehydrated rearrangement product of norpropoxyphene in human urine. This highlights the chemical instability of norpropoxyphene, which can undergo cyclization and dehydration. This degradation presents a challenge for accurate analytical quantitation.
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| Norpropoxyphene (D-Norpropoxyphene) | Phase I: N-demethylation | |
| Hydroxylated Propoxyphene/Metabolites | Phase I: Aromatic Hydroxylation | |
| N-Acetylated Products | Phase II: N-Acetylation | |
| Cyclic Dinorpropoxyphene | Phase I: Further N-demethylation followed by cyclization and dehydration | |
| Dehydrated Rearrangement Product of Norpropoxyphene | Chemical degradation/rearrangement | |
| Conjugated Metabolites (e.g., Glucuronides) | Phase II: Conjugation |
Stereoselective Metabolism of Norpropoxyphene Isomers
The metabolism of chiral drugs can be stereoselective, meaning that different stereoisomers are processed at different rates or through different pathways by enzymes. This is because enzymes themselves are chiral and can interact differently with each enantiomer of a substrate.
The formation of D-Norpropoxyphene is an example of stereoselective metabolism. The parent drug, propoxyphene, exists as stereoisomers. D-Norpropoxyphene is the N-demethylated metabolite derived specifically from dextropropoxyphene (the d-isomer). The biotransformation is catalyzed by CYP3A4, which preferentially binds to and metabolizes the dextro-isomer to produce D-Norpropoxyphene. While detailed comparative studies on the metabolism of norpropoxyphene's own isomers are not prevalent in the provided search results, the very formation of D-Norpropoxyphene from a specific chiral precursor (dextropropoxyphene) confirms the stereoselectivity of the initial and most critical metabolic step.
Advanced Analytical Chemistry Methodologies for D Norpropoxyphene Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of D-Norpropoxyphene from complex mixtures, such as plasma and other biological fluids. researchgate.net A common approach involves liquid-liquid extraction from an alkalinized sample, followed by injection onto a reverse-phase column, such as octadecylsilica (C18). researchgate.net Detection is often achieved using ultraviolet (UV) spectrophotometry at wavelengths around 210-215 nm. researchgate.netthermofisher.com Such methods can achieve high sensitivity, with determination limits as low as 2 nM in plasma. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, resulting in faster analysis times, improved chromatographic resolution, and increased peak capacity. banglajol.infoaruplab.com This enhancement in performance allows for more efficient screening and quantification, reducing the analysis time by as much as threefold compared to conventional HPLC methods, which is particularly advantageous in high-throughput research settings. banglajol.infoaruplab.com
A critical consideration in the HPLC analysis of D-Norpropoxyphene is its solution-state stability. In neutral solutions like methanol (B129727) or acetonitrile, D-Norpropoxyphene can degrade over time to form a cyclic intermediate. thermofisher.com Furthermore, under basic conditions, it rapidly and quantitatively converts to Norpropoxyphene (B1213060) amide. thermofisher.commdpi.com This base-catalyzed conversion is often intentionally employed in analytical methods, particularly for GC-MS, to yield a more stable and chromatographically favorable compound. thermofisher.commdpi.comfu-berlin.de HPLC analysis can distinguish between D-Norpropoxyphene, its cyclic degradation product, and the amide form, as they exhibit different retention times. thermofisher.com
Table 1: Example HPLC Method Conditions for D-Norpropoxyphene Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1100 Series HPLC System |
| Column | Betasil Phenyl, 5µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.01M KH2PO4 buffer (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV/Vis |
| Wavelength | 215 nm |
| Injection Volume | 2 µL |
| Run Time | 15 minutes |
Data sourced from Cerilliant Corporation technical literature. thermofisher.com
The parent compound of D-Norpropoxyphene, propoxyphene, exists as a pair of enantiomers with distinct pharmacological activities. aruplab.com The dextro- (d-) enantiomer is an analgesic, while the levo- (l-) enantiomer possesses antitussive properties. aruplab.com Consequently, the enantiomeric purity of D-Norpropoxyphene is a critical quality attribute in research.
Chiral HPLC is the standard technique for separating enantiomers and assessing enantiomeric purity. labcorp.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mmsl.cz For the analysis of propoxyphene and its metabolites, polysaccharide-based CSPs, such as those found in Chiralcel OD columns, have been utilized. mdpi.com A key methodological consideration is the solubility of the analyte in the mobile phase; for propoxyphene salts, conversion to the free base may be necessary to ensure solubility in common non-polar mobile phases used with these columns. mdpi.com Protein-based CSPs can also be employed, typically in a reverse-phase mode, for the separation of basic drugs. labcorp.com
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for trace analysis of D-Norpropoxyphene in complex biological matrices like urine, blood, and tissue. fu-berlin.dewikipedia.org These methods are capable of distinguishing the analyte from endogenous interferences and other metabolites. wikipedia.org
In LC-MS analysis, D-Norpropoxyphene can be identified by its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 326. thermofisher.comwikipedia.org A dehydrated rearrangement product, which may be present as a metabolite or a degradation product, is observed at m/z 308. thermofisher.comwikipedia.org LC-MS/MS further enhances specificity by monitoring the fragmentation of a specific precursor ion into characteristic product ions. For D-Norpropoxyphene (precursor ion m/z 326), a common product ion is m/z 252. thermofisher.com
Method development for trace analysis involves optimizing several stages:
Sample Preparation: Solid-phase extraction (SPE) is frequently used to clean up and concentrate the analyte from the matrix before injection. fu-berlin.de For urine samples, a simple "dilute and shoot" approach may be sufficient, minimizing sample handling. wikipedia.org
Chromatography: UPLC is often preferred for its speed and resolution, with total run times typically under 15 minutes. mu-varna.bg
Mass Spectrometry: Parameters such as electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas temperature) and MS/MS transition parameters (e.g., collision energy, declustering potential) are optimized for each analyte to maximize signal intensity. mu-varna.bgmhlw.go.jp
Table 2: Example Precursor and Product Ions for LC-MS/MS Analysis
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| D-Norpropoxyphene | 326 | 252 |
| Norpropoxyphene Amide | 308 | Not Specified |
| Cyclic Degradation Product | 308 | Not Specified |
Data derived from research on propoxyphene metabolites. thermofisher.comwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the confirmation and quantification of D-Norpropoxyphene, particularly in forensic and toxicological research. mdpi.comquestdiagnostics.com A significant characteristic of most GC-based methods for D-Norpropoxyphene is the requirement for chemical derivatization prior to analysis. thermofisher.com
Due to its chemical structure, D-Norpropoxyphene undergoes a base-catalyzed rearrangement in the hot injection port of the gas chromatograph, leading to poor peak shape and unreliable quantification. To circumvent this, samples are typically treated with a strong base, such as sodium hydroxide (B78521), to intentionally and quantitatively convert the D-Norpropoxyphene into its more thermally stable and chromatographically favorable derivative, Norpropoxyphene amide. mdpi.comquestdiagnostics.com
Following derivatization and extraction (often via solid-phase extraction), the sample is introduced into the GC-MS system. questdiagnostics.com The amide derivative is separated from other compounds on a capillary column and detected by the mass spectrometer. questdiagnostics.com Quantitation is typically performed in the selected-ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. questdiagnostics.com These methods are highly sensitive, with limits of detection reported in the nanogram per milligram (ng/mg) range in hair and microgram per milliliter (µg/mL) range in blood. questdiagnostics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Degradation Products
While mass spectrometry provides crucial information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous structural elucidation of novel compounds, such as metabolites and degradation products. Unlike MS, which can sometimes lead to incorrect structural assignments based on fragmentation patterns alone, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule.
NMR has been instrumental in characterizing the degradation of D-Norpropoxyphene in solution. thermofisher.com The formation of a cyclic intermediate in neutral methanol, which was first observed as a new peak in HPLC with the same mass as the amide derivative by LC-MS, was confirmed and its structure elucidated using a suite of NMR experiments. thermofisher.com These included:
1H NMR: To determine the number and type of protons in the molecule. thermofisher.com
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, establishing connectivity through bonds. thermofisher.com
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to. thermofisher.com
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, helping to piece together the molecular skeleton.
13C APT (Attached Proton Test): To differentiate between CH, CH2, and CH3 groups. thermofisher.com
Through the combined interpretation of these spectra, the precise structure of the cyclic degradation product was determined, demonstrating the power of NMR in resolving analytical ambiguities. thermofisher.com
Spectrophotometric and Fluorometric Assay Development for In Vitro Studies
Spectrophotometric (UV-Vis absorbance) and fluorometric (fluorescence) methods are foundational analytical techniques often used for the quantification of compounds in solution. These methods are generally rapid, cost-effective, and amenable to high-throughput screening formats, such as in 96-well plates for in vitro studies.
However, the direct application of these techniques for the specific and sensitive quantification of D-Norpropoxyphene in research is limited. The molecule does not possess a strong native chromophore or fluorophore, resulting in weak UV absorbance and no significant native fluorescence. This characteristic has hindered the widespread development of standalone spectrophotometric or fluorometric assays for its quantification.
While direct assays are uncommon, spectrophotometry is employed as a detection method coupled with a separation technique like HPLC. researchgate.net In this context, a UV detector measures the absorbance of the compound as it elutes from the chromatography column, typically at a low wavelength (e.g., 210 nm) where many organic molecules show some absorbance. researchgate.net
For screening purposes, immunoassays that detect the broader class of propoxyphene and its metabolites are available. These assays, such as the homogeneous enzyme immunoassay, often use a spectrophotometric endpoint, measuring the change in absorbance at 340 nm resulting from the activity of a reporter enzyme like glucose-6-phosphate dehydrogenase (G6PDH). thermofisher.com It is critical to note that these are screening assays providing a preliminary result, and they require confirmation by a more specific and sensitive method like LC-MS/MS or GC-MS for research applications. thermofisher.com
Quality Control and Validation of Analytical Methods in Research Matrices
The validation of analytical methods is a critical component of quality control, ensuring that a specific method is suitable for its intended purpose. It provides documented evidence of a method's reliability, consistency, and accuracy for analyzing D-Norpropoxyphene in a given research matrix. Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The key performance parameters evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically demonstrated by a correlation coefficient (r²) value greater than 0.99.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and expressed as percent recovery. Acceptable accuracy is often within ±15% of the nominal value.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with acceptance criteria often set at less than 15%. questdiagnostics.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. questdiagnostics.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Summary of Typical Validation Results for D-Norpropoxyphene Analytical Methods
| Parameter | Typical Result/Criteria | Method Reference |
|---|---|---|
| Linearity (r²) | > 0.998 | LC-MS/MS |
| Accuracy (% Recovery) | 93.0 - 109.7% | LC-MS/MS |
| Precision (RSD/CV) | < 6.2% | GC-MS questdiagnostics.com |
| Precision (RSD/CV) | 0.8 - 8.8% | LC-MS/MS |
| LOD (Blood) | 0.09 µg/mL | GC-MS questdiagnostics.com |
| LOD (Hair) | 0.1 pg/mg | LC-MS/MS mu-varna.bg |
This table compiles representative data from various validated methods to illustrate performance characteristics.
Table of Compounds
| Compound Name |
|---|
| Acetonitrile |
| D-Norpropoxyphene |
| D-Norpropoxyphene maleate (B1232345) salt |
| Dextropropoxyphene |
| Levopropoxyphene (B1675174) |
| Methanol |
| Norpropoxyphene amide |
| Potassium dihydrogen phosphate (B84403) (KH2PO4) |
Investigation of Stability and Degradation Pathways in Analytical Samples
The chemical stability of D-Norpropoxyphene in analytical samples is a critical factor for accurate and reliable quantification, particularly in forensic and clinical toxicology. Research has shown that D-Norpropoxyphene is susceptible to degradation in solution, which presents a significant challenge for analytical methodologies. nih.gov Understanding the conditions that promote degradation and the pathways through which it occurs is essential for developing robust, stability-indicating analytical methods.
Detailed investigations into the solution behavior of D-Norpropoxyphene, particularly in common organic solvents used for sample preparation like methanol and acetonitrile, have revealed a primary degradation pathway. sigmaaldrich.comcerilliant.com In neutral solutions, D-Norpropoxyphene (with a mass-to-charge ratio [m/z] of 326) undergoes a chemical rearrangement and dehydration to form a cyclic intermediate. nih.govsigmaaldrich.com This substance has been designated "Norpropoxyphene Degradant" (NPD) and corresponds to an observed m/z of 308. sigmaaldrich.comcerilliant.com
The rate of this degradation is influenced by temperature and storage duration. Forced degradation studies have demonstrated that heating a solution of D-Norpropoxyphene in methanol at 60°C can result in nearly complete conversion to NPD within two hours. sigmaaldrich.comcerilliant.com Similarly, long-term storage of solutions, even under refrigerated or frozen conditions, leads to significant degradation. For instance, a methanol solution of D-Norpropoxyphene stored in a freezer for 18 months showed exclusive conversion to the NPD impurity. sigmaaldrich.comcerilliant.com Storage at room temperature accelerates this process, with new peaks corresponding to NPD appearing in HPLC analysis after two weeks. cerilliant.com Freezer storage has been shown to slow, but not prevent, this conversion. cerilliant.com
A separate but related transformation occurs under basic conditions. The presence of a strong base, such as during alkaline extraction steps in some Gas Chromatography-Mass Spectrometry (GC-MS) methods, quantitatively converts D-Norpropoxyphene to a different compound known as norpropoxyphene amide. nih.govsigmaaldrich.com This conversion has been intentionally utilized in some HPLC methods, where treatment with sodium hydroxide is performed prior to analysis to improve chromatography. cerilliant.com It is crucial to distinguish between the cyclic degradant (NPD) formed in neutral solution and the norpropoxyphene amide formed under basic conditions, as they are structurally different despite both exhibiting an m/z of 308. sigmaaldrich.com
These findings underscore the importance of sample handling and the choice of analytical technique. Methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are capable of distinguishing between the parent D-Norpropoxyphene (m/z 326) and its degradation product (m/z 308), which is crucial for accurate quantification. nih.gov
Detailed Research Findings
The following data tables summarize the key findings from stability and degradation studies of D-Norpropoxyphene in analytical solutions.
Table 1: Stability and Degradation of D-Norpropoxyphene in Methanol Solution
| Condition | Time | Observation | Source |
| Freshly Prepared | 0 hours | Primarily D-Norpropoxyphene (m/z 326) with a minor impurity (m/z 308). | sigmaaldrich.com |
| Room Temperature | 2 weeks | A new peak, identified as Norpropoxyphene Degradant (NPD), is observed. | cerilliant.com |
| Freezer Storage | 18 months | Solution converts exclusively to the NPD impurity (m/z 308). | sigmaaldrich.comcerilliant.com |
| Forced Degradation (60°C) | 2 hours | Nearly complete conversion to NPD. | sigmaaldrich.comcerilliant.com |
| Base Treatment (0.1 N NaOH) | 2 hours | Quantitative conversion to Norpropoxyphene Amide. | cerilliant.com |
Table 2: Key Compounds in D-Norpropoxyphene Stability Analysis
| Compound Name | Molecular Ion (m/z) | Formation Condition | Analytical Note | Source |
| D-Norpropoxyphene | 326 [M+H]⁺ | Parent compound | The target analyte for quantification. | nih.govsigmaaldrich.com |
| Norpropoxyphene Degradant (NPD) | 308 [M+H]⁺ | Spontaneous degradation in neutral solution (e.g., methanol, acetonitrile) over time or with heat. | A cyclic iminium ion; structurally distinct from the amide. | sigmaaldrich.comcerilliant.com |
| Norpropoxyphene Amide | 308 [M-17] | Base-catalyzed conversion (e.g., alkaline extraction, NaOH treatment). | Formed to improve chromatography in some methods. | nih.govsigmaaldrich.comcerilliant.com |
Preclinical Research Models for Investigating D Norpropoxyphene Pharmacological Effects
In Vitro Cell Culture Models for Receptor Characterization and Functional Assays
Cell-based in vitro models are fundamental in characterizing the interaction of D-norpropoxyphene with specific molecular targets. These systems allow for a detailed investigation of receptor binding and subsequent functional consequences in a controlled environment.
In such assays, membrane preparations from these transfected cells are incubated with a radiolabeled ligand known to bind to the target receptor. The ability of D-norpropoxyphene to displace the radioligand is measured at various concentrations. This competitive binding allows for the determination of the binding affinity (Ki) of D-norpropoxyphene for the receptor. For instance, studies on propoxyphene have utilized membrane preparations from transfected HN9.10 cells expressing the mu-opioid receptor to determine its binding affinity. bindingdb.org Similar studies would be necessary to quantify the specific binding profile of D-norpropoxyphene at various opioid and non-opioid receptors.
Functional assays are critical to move beyond simple binding and to understand the cellular response triggered by D-norpropoxyphene.
Reporter Gene Systems
Currently, there is a lack of published studies that have specifically used reporter gene assays to investigate the functional activity of D-norpropoxyphene. Reporter gene assays are a powerful tool to measure the activation or inhibition of a signaling pathway downstream of receptor activation. In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element that is activated by a signaling pathway of interest. Future studies could employ this methodology to explore the functional consequences of D-norpropoxyphene binding to its target receptors, providing insights into its agonistic or antagonistic properties.
Ion Channel Studies
Significant research has been conducted on the effects of norpropoxyphene (B1213060) on various ion channels, which is crucial in understanding its cardiotoxic effects. wikipedia.orgnih.gov Studies have utilized the two-microelectrode voltage-clamp technique in Xenopus oocytes expressing specific ion channels to investigate these interactions. nih.gov
One key finding is norpropoxyphene's complex interaction with the human ether-à-go-go-related gene (HERG) potassium channels, which are critical for cardiac repolarization. nih.gov At lower concentrations (around 5 µmol/L), norpropoxyphene was found to facilitate HERG currents. nih.gov However, at higher, more clinically toxic concentrations, it blocks these channels, with a reported half-maximal inhibitory concentration (IC50) of approximately 40 µmol/L. nih.gov This blockade is accompanied by a significant alteration in the channel's ion selectivity, leading to an increased permeability to sodium ions. nih.gov Furthermore, norpropoxyphene alters the gating properties of HERG channels by slowing down their activation and speeding up their deactivation kinetics. nih.gov
| Ion Channel | Cell System | Method | Effect of Norpropoxyphene | Concentration |
| HERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | Facilitation of current | ~ 5 µmol/L |
| HERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | Blockade of current (IC50) | ~ 40 µmol/L |
| HERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | Altered ion selectivity (↑ Na+ permeability) | High concentrations |
| HERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | Altered gating (slower activation, faster deactivation) | High concentrations |
| Sodium Channels | Not specified | Not specified | Blockade | Not specified |
| Potassium Channels | Not specified | Not specified | Blockade | Not specified |
This table summarizes the reported effects of norpropoxyphene on ion channels based on available research.
Isolated Organ and Tissue Preparations for Pharmacological Studies
Isolated organ and tissue preparations provide a bridge between in vitro cellular assays and in vivo animal models. These ex vivo systems allow for the study of drug effects on a functional organ or tissue in a controlled environment, free from systemic influences.
Pharmacological studies have utilized the isolated guinea-pig ileum preparation to compare the opioid activity of propoxyphene and norpropoxyphene. nih.gov This assay measures the ability of a substance to inhibit the electrically stimulated contractions of the ileum, a response that is typically mediated by opioid receptors. In these studies, norpropoxyphene demonstrated opioid activity by inhibiting the twitch response of the guinea-pig ileum. nih.gov This effect helps to characterize its profile as an opioid-active metabolite.
Additionally, isolated peripheral nerve preparations have been used to investigate the local anesthetic properties of norpropoxyphene. nih.gov These studies have shown that norpropoxyphene can depress axonal conduction, with a potency comparable to that of standard local anesthetic agents. nih.gov This finding suggests that some of the non-opioid effects of norpropoxyphene may be attributable to this local anesthetic action. nih.gov
| Tissue Preparation | Parameter Measured | Observed Effect of Norpropoxyphene | Implied Pharmacological Action |
| Guinea-pig ileum | Inhibition of electrically stimulated contractions | Inhibition of twitch response | Opioid activity |
| Isolated peripheral nerve | Axonal conduction | Depression of conduction | Local anesthetic properties |
This table outlines the findings from studies using isolated organ and tissue preparations to investigate norpropoxyphene.
Animal Models for Pharmacokinetic and Pharmacodynamic Investigations (Mechanistic Focus)
While pharmacokinetic studies have been conducted to determine the plasma concentrations and half-life of norpropoxyphene in humans, the use of specific animal models with a mechanistic focus on its pharmacodynamics is less documented. nih.govnih.gov
A thorough review of the scientific literature reveals a lack of studies that have employed in vivo microdialysis to specifically monitor the neurochemical effects of D-norpropoxyphene. Microdialysis is a powerful technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals. This method could provide valuable insights into how D-norpropoxyphene modulates neurotransmitter systems, such as the dopaminergic and serotonergic pathways, in real-time. Future research utilizing this technique would be highly beneficial in elucidating the in vivo neurochemical profile of D-norpropoxyphene.
Similarly, there is no available data from in vivo receptor occupancy studies for D-norpropoxyphene. In vivo receptor occupancy assays are used to determine the extent to which a drug binds to its target receptor in the living brain at different doses. This information is crucial for establishing a relationship between the dose of a drug, the concentration that reaches the brain, and the degree of target engagement required for a pharmacological effect. Such studies, often employing techniques like positron emission tomography (PET) with a radiolabeled ligand, would be instrumental in understanding the in vivo central nervous system target engagement of D-norpropoxyphene.
Investigation of Metabolic Enzyme Induction/Inhibition in Animal Models
Preclinical research focusing specifically on the induction or inhibition of metabolic enzymes by D-norpropoxyphene maleate (B1232345) salt in animal models is not extensively documented in publicly available scientific literature. The primary metabolic pathway for the parent compound, dextropropoxyphene, is N-demethylation to form norpropoxyphene. nih.gov This process is known to be mediated by cytochrome P450 (CYP) enzymes. nih.gov
While direct studies on D-norpropoxyphene's effects on enzyme activity are scarce, research on its parent compound, propoxyphene, provides some insight into potential metabolic interactions in animal models.
One study investigated the interaction between the stereoisomers of propoxyphene in rats. nih.gov When d-propoxyphene was administered orally along with l-propoxyphene (B1205853), there was a notable increase in the plasma concentrations of d-propoxyphene. nih.gov This suggests a potential inhibition of the metabolic processes that clear d-propoxyphene. nih.gov
To further explore this, an in vitro experiment using an isolated perfused rat liver was conducted. nih.gov When d-propoxyphene was infused alone, the liver extracted over 98% of the compound in a single pass. nih.gov However, when l-propoxyphene was added to the perfusate, the hepatic extraction of d-propoxyphene was reduced to less than 90%. nih.gov This finding indicates that l-propoxyphene can inhibit the hepatic metabolism of d-propoxyphene in rats, likely through competitive inhibition of the metabolizing enzymes. nih.gov
Despite these findings with the parent compound, there is a lack of specific data from animal models detailing the induction or inhibition of particular metabolic enzymes, such as specific cytochrome P450 or UDP-glucuronosyltransferase (UGT) isoforms, by D-norpropoxyphene itself. Therefore, detailed research findings on this specific topic, including data tables of enzyme kinetics, are not available.
Future Directions and Emerging Research Avenues for D Norpropoxyphene
Development of Advanced Spectroscopic Probes for In Situ Analysis
The real-time monitoring of drug metabolites in situ offers a dynamic view of their distribution and interaction within biological systems. Current analytical methods for D-Norpropoxyphene typically rely on chromatographic separation followed by mass spectrometry, which requires sample collection and processing. nih.govoup.comcerilliant.comoup.comoup.comwiley.comresearchgate.net The development of advanced spectroscopic probes could enable the direct and continuous measurement of D-Norpropoxyphene in biological matrices.
While specific research on spectroscopic probes for D-Norpropoxyphene is not yet prevalent in the literature, techniques such as surface-enhanced Raman spectroscopy (SERS) and in situ nuclear magnetic resonance (NMR) spectroscopy hold promise. nih.gov Future research could focus on designing SERS nanoparticles functionalized with recognition elements that selectively bind to D-Norpropoxyphene, allowing for its detection and quantification in complex samples like urine or plasma with minimal sample preparation. Similarly, advances in in situ NMR could facilitate the real-time monitoring of metabolic processes involving D-Norpropoxyphene in cellular models. rsc.orgrsc.org The development of such probes would be invaluable for dynamic studies of its pharmacokinetics and cellular toxicity.
Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies
The precise molecular mechanisms underlying the toxicity of D-Norpropoxyphene, particularly its cardiotoxicity, are not fully elucidated. wikipedia.org Systems biology approaches, specifically proteomics and metabolomics, offer a powerful lens through which to investigate the global cellular response to D-Norpropoxyphene exposure.
Proteomics: This approach can identify and quantify changes in the entire protein complement of a cell or tissue upon exposure to a xenobiotic. In the context of D-Norpropoxyphene-induced cardiotoxicity, proteomics could be employed to identify alterations in the expression of key cardiac proteins involved in ion transport, muscle contraction, and cellular stress responses. While studies have explored the proteomic changes associated with other cardiotoxic agents, specific research on D-Norpropoxyphene is a clear future direction. nih.gov Such studies could reveal novel protein targets and pathways affected by this metabolite.
Metabolomics: This field focuses on the comprehensive analysis of small-molecule metabolites in a biological system. chemrxiv.orgmdpi.commdpi.com Metabolomic profiling of urine or plasma from individuals exposed to propoxyphene could identify unique metabolic fingerprints associated with D-Norpropoxyphene-induced toxicity. This could lead to the discovery of novel biomarkers for early detection of adverse effects and provide a deeper understanding of the metabolic pathways perturbed by the compound.
The integration of proteomics and metabolomics data would provide a more holistic view of the toxicological impact of D-Norpropoxyphene, potentially revealing interconnected pathways and networks that are disrupted.
Exploration of Non-Classical Target Interactions
The primary pharmacological action of D-Norpropoxyphene's parent compound, propoxyphene, is agonism at the mu-opioid receptor. However, the significant toxicity of D-Norpropoxyphene is largely attributed to its non-opioid effects, particularly the blockade of cardiac sodium and potassium channels. wikipedia.org The interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key mechanism behind the compound's cardiotoxic potential.
Role of D-Norpropoxyphene in Forensic Toxicology Method Development (purely analytical context)
D-Norpropoxyphene is a critical analyte in forensic toxicology for confirming the use of propoxyphene. nih.govoup.comcaymanchem.comgcms.czcerilliant.comresearchgate.netnih.govnih.govycmou.ac.innih.govnih.govojp.gov The development of robust and reliable analytical methods for its detection and quantification is therefore of paramount importance. A significant challenge in the analysis of D-Norpropoxyphene is its chemical instability; it is known to undergo cyclization to form a dehydrated rearrangement product, particularly under alkaline conditions used in some extraction procedures. nih.govoup.comcerilliant.comsigmaaldrich.com
This instability has driven the evolution of analytical methods, with a shift from gas chromatography-mass spectrometry (GC-MS) methods that often inadvertently convert D-Norpropoxyphene to its cyclic amide, to liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can distinguish between the native metabolite and its rearrangement product. nih.govoup.comcerilliant.comoup.comwiley.com
Future developments in this area will likely focus on:
Improving "dilute-and-shoot" LC-MS/MS methods: These methods minimize sample preparation, reducing the likelihood of analyte degradation and improving laboratory efficiency. oup.comoup.com
Wider availability and use of Certified Reference Materials (CRMs): CRMs for both D-Norpropoxyphene and its deuterated internal standard are essential for accurate quantification and ensuring the metrological traceability of results. caymanchem.comcaymanchem.com
High-resolution mass spectrometry (HRMS): The application of HRMS can enhance the specificity of detection and aid in the identification of unknown metabolites.
Below is a table summarizing key aspects of analytical methods for D-Norpropoxyphene:
| Analytical Technique | Sample Preparation | Key Considerations | Reference(s) |
| GC-MS | Alkaline extraction, derivatization | Can convert norpropoxyphene (B1213060) to a cyclic amide. | oup.com, oup.com, wiley.com |
| LC-MS/MS | "Dilute-and-shoot" or solid-phase extraction | Allows for the differentiation of norpropoxyphene and its rearrangement product. | nih.gov, oup.com, oup.com, researchgate.net |
Green Chemistry Approaches to Norpropoxyphene Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchandmarkets.comresearchgate.netjddhs.comresearchgate.net While the synthesis of various pharmaceuticals is increasingly being viewed through the lens of sustainability, specific research on green chemistry approaches for the synthesis of norpropoxyphene is currently lacking in the published literature.
Propoxyphene and its metabolites are chiral compounds, and their synthesis involves stereoselective steps. nih.govwikipedia.orgchiralpedia.comnih.govkanazawa-u.ac.jp Future research could explore the application of green chemistry principles to the synthesis of D-Norpropoxyphene, focusing on:
Biocatalysis: The use of enzymes to catalyze key stereoselective steps could replace traditional chemical reagents, often leading to milder reaction conditions and reduced waste.
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
Energy efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Developing a green synthetic route to D-Norpropoxyphene would be particularly valuable for the production of analytical standards and for further toxicological research, aligning with the broader push for sustainability in the chemical and pharmaceutical industries.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying D-Norpropoxyphene maleate in biological matrices?
- Methodology : Use HPLC-MS/MS with solid-phase extraction (SPE) for high sensitivity and specificity. For structural confirmation, employ FTIR spectroscopy to identify characteristic peaks (e.g., O-H stretching of maleate at ~3340 cm⁻¹ and C=O at ~1703 cm⁻¹). Internal standards like deuterated analogs (e.g., MDA-d2) improve quantification accuracy in complex matrices such as plasma or urine .
- Key Considerations : Validate methods for linearity, recovery, and matrix effects. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve D-Norpropoxyphene from metabolites or co-eluting compounds .
Q. How is D-Norpropoxyphene maleate synthesized, and what are critical purity control steps?
- Synthesis : React the free base of D-Norpropoxyphene with maleic acid in a stoichiometric ratio under controlled pH (e.g., 4.0–5.5) to form the maleate salt. Use recrystallization in ethanol/water mixtures to enhance purity .
- Quality Control : Monitor residual solvents (e.g., ethyl acetate) via GC-MS and confirm salt stoichiometry using elemental analysis or titration. Purity ≥98% is recommended for pharmacological studies .
Q. What criteria define a reliable reference standard for D-Norpropoxyphene maleate?
- Requirements : Certified reference materials (CRMs) must include batch-specific certificates with validated purity (e.g., ≥98%), CAS number (159208-83-0), and storage conditions (-20°C in desiccated form). Traceability to pharmacopeial standards (e.g., USP) ensures regulatory compliance .
- Application : Use CRMs for calibrating analytical instruments, validating methods, and quantifying metabolites in forensic or pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers evaluate the cardiotoxic mechanisms of D-Norpropoxyphene maleate?
- Experimental Design :
- Electrophysiology : Use patch-clamp assays on cardiac myocytes to assess inhibition of voltage-gated sodium (NaV1.5) or potassium (hERG) channels. Compute IC₅₀ values via dose-response curves .
- In Vivo Models : Administer D-Norpropoxyphene maleate (e.g., 10–50 mg/kg) in rodents and monitor ECG parameters (QT prolongation, arrhythmias) .
Q. What strategies mitigate stability challenges in D-Norpropoxyphene maleate formulations?
- Instability Factors : Maleate salts are prone to hydrolysis under high humidity or acidic conditions. Degradation products include free base and maleic acid .
- Solutions :
- Salt Screening : Test alternative counterions (e.g., besylate, mesylate) for improved stability. Pfizer’s shift from maleate to besylate for amlodipine reduced degradation by >90% .
- Formulation Optimization : Use desiccants in packaging or lyophilization for long-term storage. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How should researchers resolve contradictions in pharmacological data across studies?
- Case Example : Discrepancies in bioavailability between free base and maleate salt formulations under varying pH (e.g., with omeprazole co-administration) .
- Resolution Strategies :
- Method Harmonization : Standardize protocols for dissolution testing (e.g., USP Apparatus II at 50 rpm, pH 6.8 buffer) to ensure reproducibility .
- Structural Analysis : Use X-ray crystallography or NMR to confirm salt form integrity and rule out polymorphism or hydrate formation .
- Statistical Approaches : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like dosage, species, and analytical techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
